3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2S/c25-17-6-4-5-16(13-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-9-11-20(12-10-18)30-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXVZQGYRCTEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through a cyclization reaction involving appropriate precursors. The phenoxyphenyl group is then introduced via a nucleophilic substitution reaction. Finally, the benzamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It might find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share the thieno[3,4-c]pyrazole scaffold but differ in substituents, enabling a structure-activity relationship (SAR) analysis:
2-Methyl-N-(2-Phenyl-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Benzamide
- Substituent Differences: Position 2: Phenyl group (lacking the phenoxy extension). Position 3: 2-methylbenzamide (methyl instead of chlorine).
- The 2-methyl group on the benzamide may decrease electron-withdrawing effects compared to chlorine, altering binding affinity .
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
- Substituent Differences: Position 2: 4-methylphenyl group (introducing a hydrophobic methyl group). Position 3: 4-bromobenzamide (bromo substituent at para position). Additional 5-oxo modification on the thieno-pyrazole core.
- The 5-oxo group may stabilize the ring conformation, reducing flexibility compared to the dihydro counterpart in the target compound .
Structural and Functional Analysis
Table 1: Substituent Comparison
*Calculated based on molecular formulas inferred from structural data.
Key Observations:
Electron Effects : Chlorine (σp = 0.23) and bromine (σp = 0.26) are meta-directing, electron-withdrawing groups, whereas methyl (σp = -0.17) is electron-donating. This influences charge distribution and intermolecular interactions.
Steric and Lipophilic Profiles: The 4-phenoxyphenyl group in the target compound increases hydrophobicity (clogP ~4.5), which may impact membrane permeability but reduce aqueous solubility.
Biological Activity
3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 489.59 g/mol. Its structure combines a benzamide moiety with a thieno[3,4-c]pyrazole core, which is known for various biological activities.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for various enzymes involved in disease processes.
- Modulation of Receptor Signaling : It could influence receptor pathways related to inflammation or cancer.
- Interference with Cellular Processes : The compound might alter cellular signaling pathways that contribute to tumor growth or inflammatory responses.
Biological Activities
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies have shown that compounds within this class can inhibit the growth of bacteria and fungi.
- Antioxidant Properties : Thieno[3,4-c]pyrazole compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress.
- Anticancer Effects : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Antioxidant Effects : In an experiment involving the African catfish (Clarias gariepinus), newly synthesized thieno[3,4-c]pyrazole compounds were shown to mitigate the toxic effects of 4-nonylphenol on erythrocytes. The treated groups exhibited significantly lower percentages of altered erythrocytes compared to controls .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving thieno[3,4-c]pyrazole derivatives:
| Compound Type | Activity Type | Observations |
|---|---|---|
| Thieno[3,4-c]pyrazole | Antimicrobial | Effective against multiple bacterial strains |
| Thieno[3,4-c]pyrazole | Antioxidant | Reduced oxidative stress in fish models |
| Thieno[3,4-c]pyrazole | Anticancer | Induced apoptosis in various cancer cell lines |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include nucleophilic substitution and amide coupling reactions using reagents like EDCI and HOBt .
This compound's unique structure suggests potential applications in drug development targeting diseases such as cancer and inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
